

# Spectroscopic Analysis of (6-Bromo-1H-indazol-3-yl)methanol: A Technical Guide

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## Compound of Interest

**Compound Name:** (6-Bromo-1H-indazol-3-yl)methanol

**Cat. No.:** B1604324

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **(6-Bromo-1H-indazol-3-yl)methanol** (CAS No. 885518-29-6), a key heterocyclic intermediate in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of the structural elucidation of this compound through Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a summary of expected spectral data, a discussion of the underlying chemical principles, and standardized protocols for data acquisition. This guide aims to serve as a foundational resource for the unambiguous identification and characterization of **(6-Bromo-1H-indazol-3-yl)methanol** in a laboratory setting.

## Introduction

**(6-Bromo-1H-indazol-3-yl)methanol** is a substituted indazole derivative of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities, including but not limited to, kinase inhibition and anti-proliferative effects. The presence of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position provides valuable handles for further synthetic

modifications, making it a versatile building block for the synthesis of complex pharmaceutical agents.

Accurate and thorough characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Spectroscopic methods are the cornerstone of this characterization, providing detailed information about the molecular structure, connectivity, and functional groups present in the molecule. This guide will systematically detail the expected spectroscopic data for **(6-Bromo-1H-indazol-3-yl)methanol**.

## Molecular Structure and Key Features

The structural integrity of **(6-Bromo-1H-indazol-3-yl)methanol** is the basis for the interpretation of its spectroscopic data. Understanding the electronic environment of each atom is crucial for predicting and assigning spectral signals.

Molecular Formula:  $C_8H_7BrN_2O$  [1]

Molecular Weight: 227.06 g/mol [1]

CAS Number: 885518-29-6 [1]

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of **(6-Bromo-1H-indazol-3-yl)methanol**.

## Spectroscopic Data and Interpretation

While a comprehensive, publicly available dataset for **(6-Bromo-1H-indazol-3-yl)methanol** is not readily found in the searched literature, this section outlines the expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds. This predictive analysis serves as a robust guide for researchers in interpreting their own experimental data.

## $^1H$ Nuclear Magnetic Resonance ( $^1H$ NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful tool for determining the number and electronic environment of protons in a molecule. The expected <sup>1</sup>H NMR spectrum of **(6-Bromo-1H-indazol-3-yl)methanol** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) would exhibit distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the indazole ring.

#### Expected <sup>1</sup>H NMR Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet	1H	N1-H
~7.8	Singlet	1H	H-7
~7.6	Doublet	1H	H-4
~7.3	Doublet of doublets	1H	H-5
~5.5	Triplet	1H	-OH
~4.8	Doublet	2H	-CH <sub>2</sub> -

#### Interpretation and Causality:

- N-H Proton:** The indazole N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift.
- Aromatic Protons:** The protons on the benzene ring of the indazole core will appear in the aromatic region (typically 7.0-8.0 ppm). The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing inductive effect and electron-donating resonance effect. The specific splitting patterns (multiplicity) will arise from spin-spin coupling with neighboring protons.
- Methylene Protons:** The two protons of the hydroxymethyl group (-CH<sub>2</sub>OH) are diastereotopic and will appear as a doublet due to coupling with the hydroxyl proton.

- Hydroxyl Proton: The hydroxyl proton signal will be a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is often concentration and temperature-dependent.

#### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(6-Bromo-1H-indazol-3-yl)methanol** in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

## $^{13}\text{C}$ Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **(6-Bromo-1H-indazol-3-yl)methanol** will give rise to a distinct signal in the  $^{13}\text{C}$  NMR spectrum.

#### Expected $^{13}\text{C}$ NMR Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~150	C-3
~142	C-7a
~125	C-3a
~123	C-5
~121	C-7
~115	C-6
~112	C-4
~55	-CH <sub>2</sub> -

#### Interpretation and Causality:

- **Aromatic Carbons:** The carbon atoms of the indazole ring will resonate in the aromatic region of the spectrum. The carbon atom bearing the bromine (C-6) will be significantly influenced by the halogen's electronic effects.
- **Methylene Carbon:** The carbon of the hydroxymethyl group will appear in the aliphatic region, typically shielded compared to the aromatic carbons.

#### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- **Instrument Setup:** Utilize a 100 MHz or higher  $^{13}\text{C}$  frequency NMR spectrometer.
- **Data Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum to obtain singlets for all carbon signals.
- **Data Processing:** Process the data similarly to the  $^1\text{H}$  NMR spectrum, referencing the chemical shifts to the deuterated solvent signal.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **(6-Bromo-1H-indazol-3-yl)methanol**, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately a 1:1 ratio of  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

### Expected Mass Spectrometry Data

m/z (relative intensity)	Assignment
226/228 (1:1)	$[\text{M}]^+$ (Molecular ion)
197/199 (1:1)	$[\text{M} - \text{CH}_2\text{OH}]^+$
118	$[\text{M} - \text{Br} - \text{CO}]^+$

### Interpretation and Causality:

- Molecular Ion Peak: The presence of two peaks of nearly equal intensity, separated by two mass units, is a definitive indicator of a compound containing one bromine atom.
- Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact or other ionization techniques. Common fragmentation pathways would include the loss of the hydroxymethyl group and other characteristic losses from the indazole ring.

### Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for techniques like Electron Impact (EI).
- Ionization: Ionize the sample using the chosen method.
- Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

### Expected IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol)
3300-3100	Medium	N-H stretch (indazole)
3100-3000	Medium	Aromatic C-H stretch
1620-1450	Medium-Strong	C=C and C=N ring stretching
1050-1000	Strong	C-O stretch (primary alcohol)
600-500	Medium	C-Br stretch

### Interpretation and Causality:

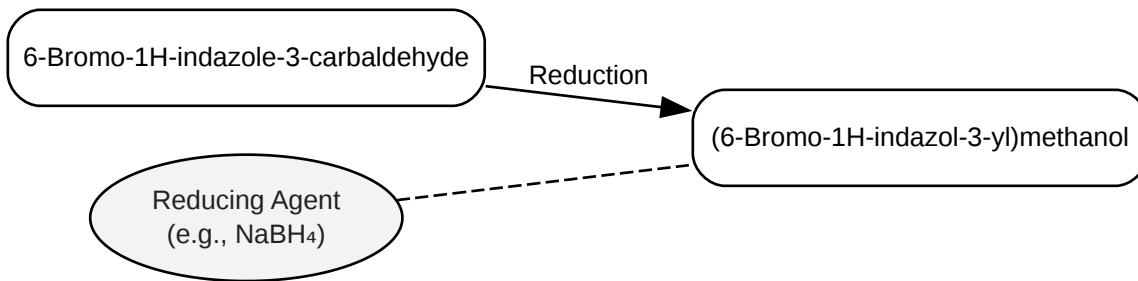
- O-H and N-H Stretching: The broad absorption band in the high-frequency region is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The N-H stretch of the indazole ring is also expected in this region.
- Aromatic C-H Stretching: The absorptions just above 3000 cm<sup>-1</sup> are typical for C-H stretching vibrations in aromatic rings.
- Ring Stretching: The absorptions in the 1620-1450 cm<sup>-1</sup> region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring system.
- C-O Stretching: A strong absorption band in the 1050-1000 cm<sup>-1</sup> range is indicative of the C-O stretching vibration of the primary alcohol.
- C-Br Stretching: The presence of a carbon-bromine bond is expected to give rise to an absorption in the fingerprint region of the spectrum.

### Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
- Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Synthesis and Purity Assessment

While a specific, detailed synthesis protocol for **(6-Bromo-1H-indazol-3-yl)methanol** was not found in the immediate search results, a plausible synthetic route would involve the reduction of the corresponding aldehyde, 6-bromo-1H-indazole-3-carbaldehyde. The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis, in conjunction with the spectroscopic methods detailed in this guide.



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Caption: Plausible synthetic route to **(6-Bromo-1H-indazol-3-yl)methanol**.

## Conclusion

The structural characterization of **(6-Bromo-1H-indazol-3-yl)methanol** is fundamentally reliant on a multi-technique spectroscopic approach. This guide provides a detailed, albeit predictive, framework for the interpretation of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR spectra. By understanding the expected spectral features and the principles behind them, researchers can confidently identify and assess the purity of this important synthetic intermediate, thereby

ensuring the quality and reliability of their research and development endeavors. The provided protocols offer a standardized methodology for obtaining high-quality spectroscopic data.

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## References

- 1. [achmem.com](http://achmem.com) [achmem.com]
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